

A Comparative Efficacy Analysis of TGR5 Agonists: SB756050 and BAR501

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Compound of Interest

Compound Name: SB756050

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two TGR5 (Takeda G protein-coupled receptor 5) agonists: **SB756050** and BAR501. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and limitations of these compounds.

Introduction

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.^[1] Activation of TGR5 stimulates the production of cyclic AMP (cAMP), leading to various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.^[1] Both **SB756050** and BAR501 are synthetic agonists of TGR5, but their developmental paths and efficacy profiles have shown notable differences.

In Vitro Potency and Selectivity

Both **SB756050** and BAR501 are potent agonists of TGR5, with EC50 values in the low micromolar range. BAR501 has been characterized as a selective GPBAR1 agonist, devoid of any Farnesoid X receptor (FXR) agonistic activity, which is a key consideration in targeting bile acid signaling pathways.^{[2][3]}

Compound	Target	EC50 (human)	Selectivity
SB756050	TGR5 (GPBAR1)	1.3 μ M	Selective for TGR5
BAR501	TGR5 (GPBAR1)	1.0 μ M	Selective for GPBAR1; no FXR activity

Preclinical Efficacy of BAR501

BAR501 has demonstrated significant therapeutic potential in various preclinical models of metabolic and inflammatory diseases.

Portal Hypertension

In a rat model of prehepatic portal hypertension, BAR501 administration led to a significant reduction in portal pressure.[2][4]

Table 1: Effect of BAR501 on Portal Pressure in a Rat Model[2][4]

Treatment Group	Dose	Duration	Change in Portal Pressure
Vehicle	-	6 days	Baseline
BAR501	15 mg/kg/day	6 days	Reduced basal portal pressure and blunted norepinephrine-induced vasoconstriction

In a carbon tetrachloride (CCl4)-induced model of liver cirrhosis in mice, BAR501 also demonstrated a protective effect against the development of portal hypertension.[2]

Table 2: Efficacy of BAR501 in a CCl4-Induced Cirrhosis Mouse Model[2][3]

Parameter	Vehicle (CCl4)	BAR501 (15 mg/kg) + CCl4
Portal Pressure	Increased	Significantly reduced
AST Levels	Elevated	Significantly reduced
Liver Fibrosis (Sirius Red)	Bridging fibrosis	Minimally affected

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

In a mouse model of diet-induced NASH, BAR501 treatment reversed key features of the disease.[\[5\]](#)[\[6\]](#)

Table 3: Efficacy of BAR501 in a Diet-Induced NASH Mouse Model[\[5\]](#)[\[7\]](#)

Parameter	High-Fat Diet (HFD)	HFD + BAR501 (15 mg/kg/day)
Body Weight Gain	Increased	Attenuated
Insulin Resistance	Present	Improved
Liver Steatosis Score	Increased	Significantly reduced
Liver Fibrosis Score	Increased	Significantly reduced
Hepatic Inflammation	Present	Reduced

Clinical Efficacy of SB756050

The clinical development of **SB756050** for type 2 diabetes was discontinued after Phase II trials due to variable and unpredictable pharmacodynamic effects on glucose metabolism.[\[1\]](#)[\[8\]](#)

A clinical trial (NCT00733577) evaluated the safety, pharmacokinetics, and pharmacodynamics of **SB756050** in patients with type 2 diabetes.[\[8\]](#)

Table 4: Summary of Clinical Trial Results for **SB756050** (NCT00733577)[\[8\]](#)

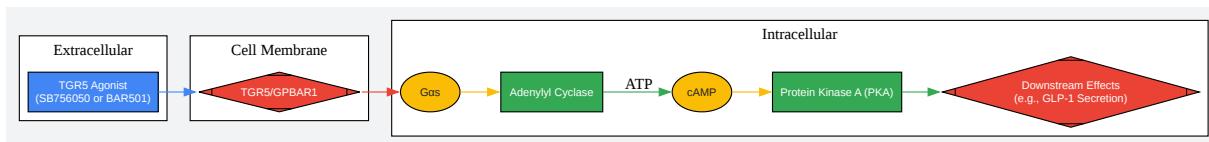
Dosing Group	Duration	Key Findings on Glucose Levels
Placebo	6 days	No significant change
SB756050 (lower doses)	6 days	Associated with an increase in plasma glucose
SB756050 (higher doses)	6 days	No reduction in plasma glucose

Despite the lack of a clear dose-dependent hypoglycemic effect, the study noted that the gut hormone profiles were different in subjects treated with **SB756050** compared to placebo, suggesting target engagement.[8] However, specific quantitative data on GLP-1 or other gut hormone changes from this study are not extensively published.

Signaling Pathways and Experimental Workflows

TGR5 Signaling Pathway

Both **SB756050** and BAR501 activate TGR5, which couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various physiological responses, including GLP-1 secretion from enteroendocrine L-cells.[1][9]

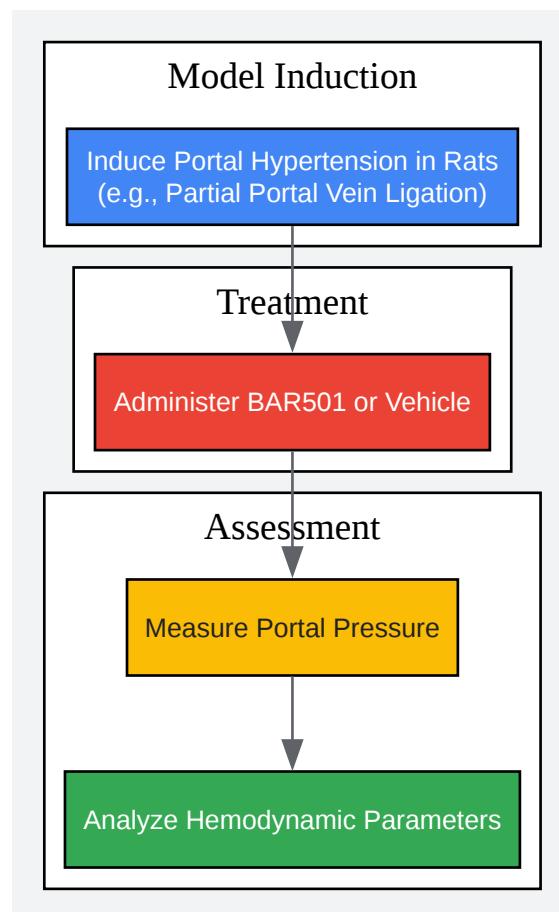


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Caption: TGR5 signaling pathway activated by **SB756050** or BAR501.

Experimental Workflow for Preclinical Evaluation of BAR501 in Portal Hypertension

The preclinical efficacy of BAR501 in portal hypertension was assessed using a well-established rat model.[2][10][11]

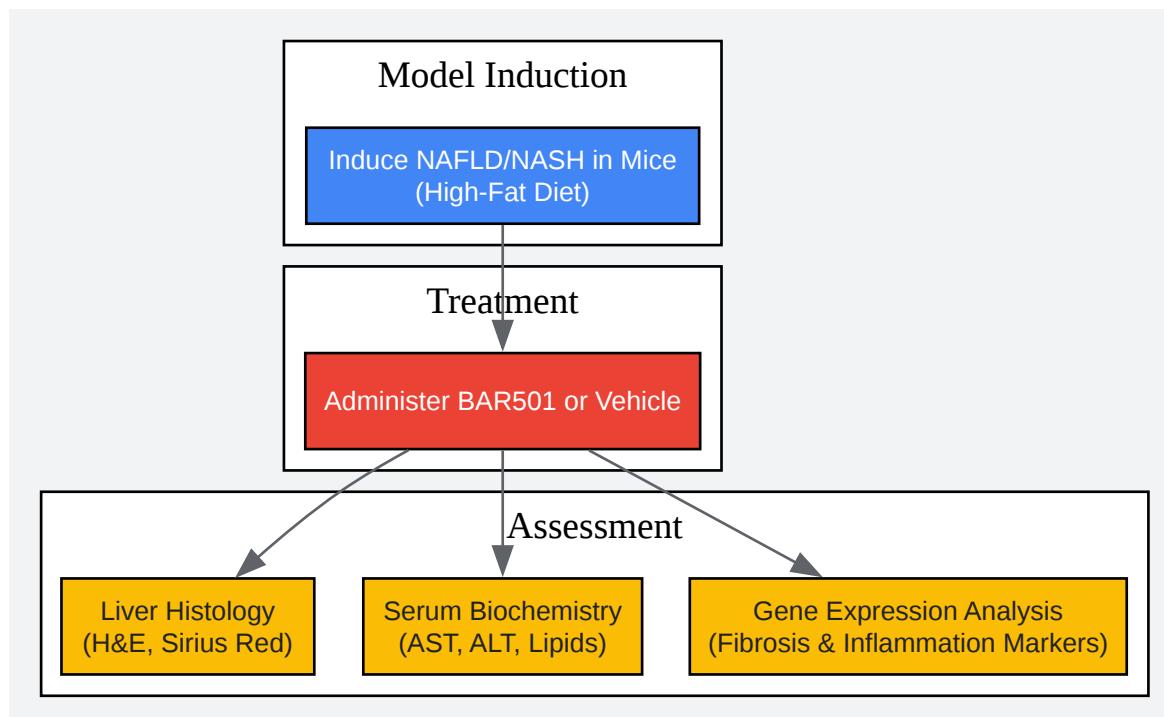


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Caption: Workflow for BAR501 evaluation in a portal hypertension model.

Experimental Workflow for Preclinical Evaluation of BAR501 in NAFLD/NASH

The therapeutic potential of BAR501 in NAFLD/NASH was investigated using a diet-induced mouse model.[5][12][13]



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Caption: Workflow for BAR501 evaluation in a NAFLD/NASH mouse model.

Experimental Protocols

BAR501 in Portal Hypertension (Rat Model)

- Animal Model: Prehepatic portal hypertension was induced in rats by partial portal vein ligation.[\[10\]](#)[\[11\]](#) Sham-operated animals served as controls.
- Dosing: BAR501 was administered orally by gavage at a dose of 15 mg/kg/day for 6 consecutive days.[\[2\]](#)
- Portal Pressure Measurement: After the treatment period, rats were anesthetized, and portal pressure was measured directly via a catheter inserted into the portal vein and connected to a pressure transducer.[\[2\]](#)
- Assessment of Vasoconstriction: The response to the vasoconstrictor norepinephrine was evaluated to assess endothelial function.[\[2\]](#)

BAR501 in NAFLD/NASH (Mouse Model)

- Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD and NASH.[\[5\]](#) Control mice were fed a standard chow diet.
- Dosing: After the establishment of the disease phenotype, mice were treated with BAR501 at 15 mg/kg/day by oral gavage.[\[5\]](#)
- Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[\[5\]](#) The NAFLD Activity Score (NAS) and fibrosis stage were determined by a blinded pathologist. [\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides were measured using standard enzymatic assays.[\[5\]](#)
- Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of genes related to inflammation (e.g., TNF- α , IL-6) and fibrosis (e.g., Col1a1, α -SMA) was quantified by real-time quantitative PCR.[\[5\]](#)

SB756050 Clinical Trial (NCT00733577) Methodology

- Study Design: A randomized, placebo-controlled, single-blind, escalating-dose study.[\[8\]](#)
- Participants: Patients with type 2 diabetes mellitus.[\[8\]](#)
- Intervention: Participants received either placebo or one of four escalating doses of **SB756050** for 6 days. On day 6, all subjects also received a single 100 mg dose of sitagliptin.[\[8\]](#)
- Pharmacodynamic Assessments: Plasma glucose concentrations were measured at various time points. Gut hormone profiles (including GLP-1) were also assessed, although the specific methodologies are not detailed in the primary publication.[\[8\]](#)

Conclusion

A direct comparison of the efficacy of **SB756050** and BAR501 is challenging due to their different stages of development and the discontinuation of **SB756050**'s clinical program.

- **SB756050** showed inconsistent and unpredictable effects on glucose metabolism in clinical trials, which ultimately led to the cessation of its development for type 2 diabetes.[8] While it demonstrated target engagement by altering gut hormone profiles, it failed to translate into a reliable therapeutic effect on glycemic control.[8]
- BAR501 has demonstrated robust preclinical efficacy in models of portal hypertension and NAFLD/NASH.[2][5] Its selective activation of GPBAR1 without cross-reactivity with FXR, combined with positive outcomes in animal models, suggests it may hold therapeutic promise for these conditions. Further clinical investigation is warranted to determine its safety and efficacy in humans.

In summary, while both molecules are potent TGR5 agonists, the available data suggest that BAR501 has a more promising preclinical profile for further development in liver and metabolic diseases compared to **SB756050**, which faced insurmountable challenges in clinical efficacy for type 2 diabetes.

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